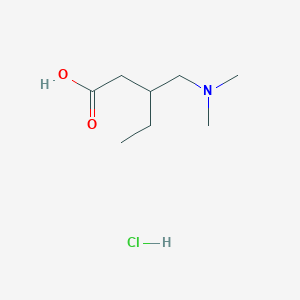
3-((Dimethylamino)methyl)pentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dimethylamino)methyl]pentanoic acid hydrochloride, also known by its CAS number 2219419-54-0, is a chemical compound with the molecular formula C8H17NO2·HCl. It is a white powder and is soluble in water. The IUPAC name for this compound is 3-[(dimethylamino)methyl]pentanoic acid hydrochloride .
Safety and Hazards
Aplicaciones Científicas De Investigación
Key Intermediate in Synthesis
3-((Dimethylamino)methyl)pentanoic acid hydrochloride serves as a crucial intermediate in the synthesis of various compounds. It plays a significant role in the production of alkylaminoalkylnaphthalenic analgesics, as highlighted by Collina et al. (1999) in their study on the enantiomers of 2-dimethylamino-3-pentanone, a key intermediate for these analgesics (Collina et al., 1999).
Synthesis of Unsaturated Ketocarboxylic Acids
Kinoshita and Umezawa (1960) demonstrated the synthesis of various unsaturated ketocarboxylic acids, including 2-(Dimethylaminomethyl)-3-ketobutane-1-carboxylic acid hydrochloride, using this compound. These acids have potential applications in anti-tumor substances (Kinoshita & Umezawa, 1960).
In One-Pot Synthesis
Wissler et al. (2007) utilized a similar compound in a one-pot synthesis process to create a new potential analgesic. This process demonstrates the efficiency of using such compounds in streamlined synthesis methods (Wissler et al., 2007).
Antibacterial and Antitumor Activities
Research by Umezawa and Kinoshita (1957) on the synthesis of 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride revealed its potential for significant antibacterial and antitumor activities (Umezawa & Kinoshita, 1957).
Microbial Transformation Studies
Maugras et al. (1975) studied the microbial transformation of artificial estrogens involving a structurally similar compound, highlighting its relevance in biochemical transformation processes (Maugras et al., 1975).
Infrared Molar Absorptivities and Dimer Formation
The study of the self-association of 3-ethyl-2-methyl-3-pentanol in tetrachloroethylene by Chen et al. (2017) provides insights into the properties of similar compounds, particularly in their dimer formation and spectral characteristics (Chen et al., 2017).
Alkylation Studies
The diastereoselective alkylation of 3-aminobutanoic acid, as studied by Estermann and Seebach (1988), offers an understanding of the reactivity of compounds with similar structural elements (Estermann & Seebach, 1988).
Organotin Compound Synthesis
Wrackmeyer et al. (1997) explored the synthesis of organotin compounds using related reagents, underscoring the versatility of similar chemical structures in creating complex organometallic compounds (Wrackmeyer et al., 1997).
Glass-Forming Properties
Dette et al. (2014) investigated the glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid, a compound related to this compound, highlighting its significance in atmospheric chemistry and aerosol formation (Dette et al., 2014).
Propiedades
IUPAC Name |
3-[(dimethylamino)methyl]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-7(5-8(10)11)6-9(2)3;/h7H,4-6H2,1-3H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGFBQACAPTLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)CN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)
![4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2684773.png)

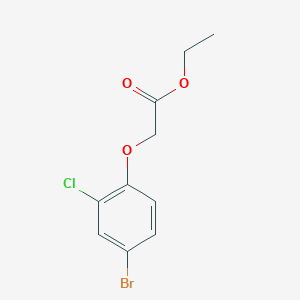
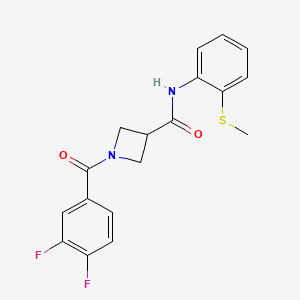
![N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2684779.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)

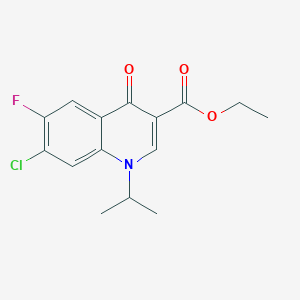
![3-[(Benzyloxy)methyl]oxetane-3-carbonitrile](/img/structure/B2684784.png)
![6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684785.png)
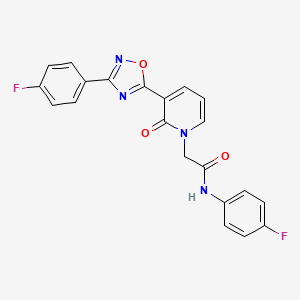
![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)
![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)
